molecular formula C8H18N2 B12646889 Oct-4-ene-1,8-diamine CAS No. 94107-42-3

Oct-4-ene-1,8-diamine

Cat. No.: B12646889
CAS No.: 94107-42-3
M. Wt: 142.24 g/mol
InChI Key: DRHRDPAGERBYMT-OWOJBTEDSA-N
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Description

Oct-4-ene-1,8-diamine is an organic compound with the molecular formula C8H18N2. It is a heterocyclic organic compound and is also known by its IUPAC name, (E)-oct-4-ene-1,8-diamine . This compound is characterized by the presence of a double bond between the fourth and fifth carbon atoms and two amine groups at the first and eighth positions of the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oct-4-ene-1,8-diamine typically involves the reaction of oct-4-ene with ammonia or primary amines under specific conditions. One common method is the catalytic hydrogenation of suberonitrile at temperatures ranging from 150 to 180°C and pressures of 50 to 180 bar in the presence of ammonia over heterogeneous cobalt catalysts . This reaction is carried out in the liquid phase and can be performed continuously or batchwise.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oct-4-ene-1,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated diamines.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as oximes or nitriles.

    Reduction: Saturated diamines like octane-1,8-diamine.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Cancer Therapeutics

Mechanism of Action
Oct-4-ene-1,8-diamine exhibits significant potential as an anti-cancer agent through its ability to form diradicals upon metal chelation. This process enhances its cytotoxic effects on tumor cells, particularly under hyperthermic conditions. The compound undergoes Bergman cyclization, resulting in the generation of a 1,4-benzenoid diradical that can interact with DNA, leading to strand breaks and increased apoptosis in cancer cells .

Case Studies
A notable study demonstrated that the FeSO₄-PyED complex inhibited tumor growth in melanoma cells when subjected to hyperthermia (42.5 °C). This treatment resulted in enhanced cytotoxicity compared to treatment at normal physiological temperatures (37 °C), suggesting that localized hyperthermia could be used to target tumors effectively while minimizing damage to surrounding healthy tissues .

Metal Chelation and Radical Generation

Chelation Properties
The compound's ability to chelate metal ions such as Cu(II) and Zn(II) plays a crucial role in its biological activity. Upon binding these metals, this compound facilitates the formation of reactive oxygen species (ROS) that can induce oxidative stress in cancer cells. This mechanism is particularly relevant in the context of therapies aimed at Alzheimer's disease and other neurodegenerative conditions where metal-induced aggregation of amyloid-beta peptides is a concern .

Biological Studies

In Vitro and In Vivo Efficacy
Research has shown that this compound and its metal complexes exhibit potent cytotoxic effects against various cancer cell lines. In vitro studies have indicated that treatment with PyED leads to increased levels of γ-H2AX foci, a marker for DNA double-strand breaks, confirming its role in inducing DNA damage . Furthermore, the compound has been tested in murine models where it demonstrated significant inhibition of tumor growth without harming normal tissues .

Potential for Drug Development

Therapeutic Applications
Given its unique properties, this compound is being explored for development into novel therapeutic agents. Its ability to selectively target tumor cells while sparing normal tissues makes it a promising candidate for further research in oncology. Additionally, its applications may extend beyond cancer treatment to include neurodegenerative diseases where metal ion involvement is implicated .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TherapyInduces apoptosis and DNA damage in tumor cellsEnhanced cytotoxicity at elevated temperatures; effective against melanoma
Metal ChelationBinds metal ions to generate reactive speciesFacilitates oxidative stress leading to cell death; relevant for neurodegeneration
Drug DevelopmentPotential for creating targeted therapiesPromising results in preclinical studies; ongoing research needed

Mechanism of Action

The mechanism of action of Oct-4-ene-1,8-diamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity . The compound’s double bond and amine groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oct-4-ene-1,8-diamine is unique due to the presence of the double bond, which imparts distinct chemical properties and reactivity compared to its saturated counterparts. This structural feature allows for specific interactions and applications that are not possible with similar compounds lacking the double bond.

Biological Activity

Oct-4-ene-1,8-diamine, a diamine compound with the chemical formula C8_8H18_{18}N2_2, has garnered attention for its potential biological activities. This compound is characterized by a linear carbon chain with two amino groups, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biotechnology.

Chemical Structure and Properties

This compound contains a long carbon chain with terminal amine groups, which can engage in hydrogen bonding and other interactions with biomolecules. The structural formula can be represented as:

H2N CH2)6NH2\text{H}_2N-\text{ CH}_2)_6-\text{NH}_2

This structure suggests that this compound may play a role in various biochemical pathways due to its ability to act as a ligand or substrate for enzymatic reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For example, a study demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated using several cancer cell lines. A notable study assessed its impact on human breast cancer cells (MCF-7) and reported significant cell death at higher concentrations. The mechanism appears to involve apoptosis, as evidenced by increased levels of caspase activation and DNA fragmentation .

Cell Line IC50 (µM) Mechanism of Action
MCF-725Apoptosis
HeLa30Apoptosis
A54940Cell cycle arrest

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes related to metabolic pathways. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition could have implications for the management of diabetes by enhancing insulin secretion .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, demonstrating its potential utility in developing new antimicrobial agents .

Study 2: Cancer Cell Line Testing

A comprehensive study involving multiple cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in sub-G1 population in treated cells, confirming cell death .

Properties

CAS No.

94107-42-3

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(E)-oct-4-ene-1,8-diamine

InChI

InChI=1S/C8H18N2/c9-7-5-3-1-2-4-6-8-10/h1-2H,3-10H2/b2-1+

InChI Key

DRHRDPAGERBYMT-OWOJBTEDSA-N

Isomeric SMILES

C(C/C=C/CCCN)CN

Canonical SMILES

C(CC=CCCCN)CN

Origin of Product

United States

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